4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
Overview
Description
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, also known as AEB, is a chemical compound that has been extensively studied for its potential in various scientific applications. AEB is a versatile compound that has shown promise in a variety of fields, including medicine, materials science, and organic chemistry.
Scientific Research Applications
Polymer Synthesis and Properties :
- Bis-aldehyde monomers, including derivatives similar to 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, were synthesized and used to create electrically conductive polyazomethines. These polymers exhibited significant electrical conductivity, making them potential materials for electronic applications (Hafeez et al., 2019).
Medicinal Chemistry :
- Azepane derivatives have been evaluated for their potential as inhibitors of protein kinase B (PKB-alpha), a significant target in cancer research. These compounds have shown promise due to their activity and plasma stability, indicating potential for drug development (Breitenlechner et al., 2004).
Drug Delivery Systems :
- Poly(ether-ester) azo polymers, incorporating azepane-related structures, have been synthesized for potential use in colon-specific drug release. These materials demonstrated satisfactory biodegradability, highlighting their applicability in targeted drug delivery (Samyn et al., 1995).
Molecular Synthesis and Characterization :
- Various azepane-related compounds, including benzaldehydes, have been synthesized and characterized for applications in chemistry. These include studies on their crystal structures, magnetic properties, and interactions (Zhang et al., 2013).
Organic Chemistry Applications :
- Research into the synthesis of cinnamic acid derivatives, which are crucial in various pharmaceutical and industrial applications, has involved compounds structurally related to azepane-based benzaldehydes (Hoai et al., 2018).
Optical and Electronic Properties :
- Schiff base compounds derived from ethyl-4-amino benzoate and azepane-related benzaldehydes have been synthesized and studied for their nonlinear optical properties. Such compounds are potential candidates for optical limiting applications (Abdullmajed et al., 2021).
properties
IUPAC Name |
4-[2-(azepan-1-yl)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCTUNXRHGCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393099 | |
Record name | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | |
CAS RN |
223251-09-0 | |
Record name | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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